2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol
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Overview
Description
2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol is a complex organic compound that features a benzimidazole moiety linked to a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol typically involves the condensation of 6-bromo-1-methylbenzimidazole with 1-benzothiophen-3-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the iminomethyl linkage. The process may involve:
Condensation Reaction: Using an aldehyde or ketone to react with the amine group of 6-bromo-1-methylbenzimidazole.
Cyclization: Formation of the benzothiophene ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur, especially at the iminomethyl group.
Substitution: Halogen substitution reactions are common due to the presence of the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]phenol
- 2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]thiophene
Uniqueness
2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol is unique due to its combined benzimidazole and benzothiophene structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3OS/c1-21-13-8-10(18)6-7-12(13)20-17(21)19-9-15-16(22)11-4-2-3-5-14(11)23-15/h2-9,22H,1H3/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUNCGSBAHDWGE-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1N=CC3=C(C4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1/N=C/C3=C(C4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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